An In-Depth Technical Guide to 2-Fluoro-4-hydroxybenzohydrazide (CAS 1046156-01-7)
An In-Depth Technical Guide to 2-Fluoro-4-hydroxybenzohydrazide (CAS 1046156-01-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-4-hydroxybenzohydrazide, a fluorinated aromatic hydrazide with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers.
Introduction and Chemical Identity
2-Fluoro-4-hydroxybenzohydrazide is a specialized organic molecule belonging to the benzohydrazide class of compounds. Its structure is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a hydrazide functional group (-CONHNH₂). The strategic placement of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring is anticipated to modulate the compound's chemical reactivity, binding affinities, and overall physicochemical properties.
Benzohydrazide derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydrazide moiety serves as a versatile synthetic handle for the creation of more complex molecules, such as hydrazones, which are also of significant interest in medicinal chemistry.[2]
Core Compound Details:
| Property | Value | Source |
| CAS Number | 1046156-01-7 | [3] |
| Molecular Formula | C₇H₇FN₂O₂ | [4] |
| Molecular Weight | 170.14 g/mol | [4] |
| IUPAC Name | 2-Fluoro-4-hydroxybenzohydrazide | N/A |
| SMILES | O=C(NN)c1cc(O)ccc1F | [4] |
| InChI Key | OMJPFPDFYRGJGU-UHFFFAOYSA-N | [4] |
Physicochemical and Spectral Properties (Predicted)
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale |
| Physical State | White to off-white solid | Typical for benzohydrazide derivatives.[5] |
| Melting Point | >150 °C | Aromatic hydrazides are generally high-melting solids due to hydrogen bonding and crystal packing. The related 4-hydroxybenzohydrazide has a melting point of 264-266 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The hydroxyl and hydrazide groups will impart some water solubility, but the aromatic ring will limit it. Good solubility is expected in polar organic solvents. |
| pKa | Phenolic OH: ~8-9; Hydrazide N-H: ~12-13 | The fluorine atom will slightly increase the acidity of the phenolic proton compared to phenol. The hydrazide N-H is generally weakly acidic. |
Predicted Spectral Characteristics:
The structural characterization of 2-Fluoro-4-hydroxybenzohydrazide would rely on a combination of spectroscopic techniques.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (3H): Complex splitting patterns between δ 6.5-7.8 ppm. The fluorine atom will introduce additional coupling (²JHF, ³JHF, ⁴JHF).
-
-NH₂ Protons (2H): A broad singlet around δ 4.5-5.0 ppm.
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-NH Proton (1H): A broad singlet around δ 9.0-10.0 ppm.
-
-OH Proton (1H): A broad singlet, chemical shift can vary, likely > δ 9.5 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons (6C): Signals between δ 100-165 ppm. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF ~240-260 Hz), and other aromatic carbons will show smaller C-F couplings.[6]
-
-
FT-IR (KBr pellet):
-
O-H and N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O stretching (Amide I): A strong absorption band around 1640-1660 cm⁻¹.[6]
-
N-H bending (Amide II): A band around 1580-1620 cm⁻¹.
-
C-F stretching: A strong band in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
[M]+•: Expected at m/z = 170.
-
[M+H]⁺: Expected at m/z = 171.
-
Fragmentation: Likely loss of NHNH₂, CO, and other characteristic fragments.
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Synthesis and Reaction Chemistry
A definitive, published synthesis for 2-Fluoro-4-hydroxybenzohydrazide is not available. However, a reliable synthetic route can be proposed based on well-established reactions for analogous compounds. The most logical approach is the hydrazinolysis of the corresponding methyl ester, methyl 2-fluoro-4-hydroxybenzoate.
Proposed Synthetic Workflow:
The synthesis can be envisioned as a two-step process starting from the commercially available 2-fluoro-4-hydroxybenzoic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate
This procedure is adapted from a known method for the esterification of a similar benzoic acid derivative.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq.).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both solvent and reagent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of 2-Fluoro-4-hydroxybenzohydrazide
This protocol is based on the common method for converting esters to hydrazides, often referred to as hydrazinolysis.[2][6]
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 2-fluoro-4-hydroxybenzoate (1.0 eq.) from the previous step in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The product often precipitates out of the solution upon cooling. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Potential Applications and Research Directions
The unique combination of functional groups in 2-Fluoro-4-hydroxybenzohydrazide makes it a promising candidate for various research applications, particularly in drug discovery and materials science.
-
Medicinal Chemistry:
-
Antimicrobial Agents: Benzohydrazide derivatives are known to exhibit significant antibacterial and antifungal activities.[6] This compound can serve as a starting point for the synthesis of a library of hydrazones to be screened for antimicrobial efficacy.
-
Anticancer Research: The benzohydrazide scaffold is present in several compounds with antiproliferative properties.[1] The fluorine atom may enhance metabolic stability or binding affinity to target proteins.
-
Enzyme Inhibition: Hydrazides can act as enzyme inhibitors, for example, by chelating metal ions in the active site or by forming covalent bonds with the enzyme.
-
-
Materials Science:
-
Coordination Chemistry: The hydrazide moiety can coordinate with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or catalytic properties.
-
Polymer Chemistry: The presence of reactive -OH and -NH₂ groups allows this molecule to be used as a monomer or a cross-linking agent in the synthesis of novel polymers.[8]
-
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Fluoro-4-hydroxybenzohydrazide is not widely available. Therefore, precautions should be based on the known hazards of the benzohydrazide class of compounds.
-
General Hazards: Benzohydrazides are generally considered to be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.
-
-
Handling: Avoid creating dust. Use appropriate engineering controls. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
This guide is intended for informational purposes for qualified research personnel. All laboratory work should be conducted with appropriate safety measures and a thorough risk assessment.
References
-
Siswandono, S., Kesuma, D., Putra, G. S., & Siswodihardjo, S. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103. [Link]
-
ResearchGate. (2019). Reaction mechanism of synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (3). [Link]
-
Chemsrc. (2025). Benzohydrazide. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Benzoic Hydrazide Material Safety Data Sheet. Retrieved from [Link]
-
Suzana, S., Budiati, T., & Siswandono, S. (2017). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 17(1), 180-185. [Link]
-
Shah, H. P., et al. (2023). 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2821-2835. [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
ResearchGate. (2012). Design and Synthesis of p-hydroxybenzohydrazide Derivatives for their Antimycobacterial Activity. [Link]
-
Universitas Airlangga Repository. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. [Link]
-
Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences, 62(5), 834-835. [Link]
-
Royal Society of Chemistry. (2020). Spectral deep learning for prediction and prospective validation of functional groups. [Link]
-
ResearchGate. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]
-
Jasinski, R., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2212. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
KWR Water Research Institute. (2023). Quality prediction of tandem mass spectra of environmentally relevant compounds using machine learning. [Link]
-
Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]
-
MDPI. (2022). Understanding 2D-IR Spectra of Hydrogenases: A Descriptive and Predictive Computational Study. [Link]
Sources
- 1. 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. 2-氟-4-羟基苯甲酰肼 | 2-Fluoro-4-hydroxybenzohydrazide | 1046156-01-7 - 乐研试剂 [leyan.com]
- 4. 4-Fluoro-2-hydroxybenzohydrazide | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzohydrazide | CAS#:613-94-5 | Chemsrc [chemsrc.com]
- 6. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
